Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate
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Overview
Description
This compound is a derivative of pyrazine, a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions . The IUPAC name of the compound is "tert-butyl (4aS,7aR)hexahydrothieno [3,4-b]pyrazine-1 (2H)-carboxylate 6,6-dioxide" .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the class of compounds it belongs to. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The “tert-butyl” indicates a tertiary butyl group attached to the pyrazine ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.36 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Reactivity and Derivative Synthesis
Research by Mironovich and Shcherbinin (2014) delves into the reactivity of similar pyrazine derivatives, demonstrating how such compounds can be functionalized to create diverse amides through acylation reactions. This work highlights the versatility of pyrazine derivatives in synthesizing biologically active compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).
Multigram Synthesis and Functionalization
Iminov et al. (2015) developed a methodology for the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating the scalability of processes involving tert-butyl derivatives for industrial applications. This research shows the compound's utility in synthesizing structurally diverse molecules for various uses, including pharmaceuticals (Iminov et al., 2015).
Conversion to Pyrazine Diones
Nikulnikov et al. (2009) discussed the conversion of tert-butyl amides to pyrazine diones using microwave-assisted reactions, showcasing an innovative approach to modifying this compound's structure for creating new chemical entities with potential utility in drug design and development (Nikulnikov et al., 2009).
Inhibition of Photosynthetic Electron Transport
Vicentini et al. (2005) explored the role of pyrazole derivatives as inhibitors of photosynthetic electron transport, indicating the potential of these compounds in developing new herbicides. This study illustrates the biological activity of pyrazine derivatives and their impact on agricultural chemistry (Vicentini et al., 2005).
Safety and Hazards
The safety data sheet for a similar compound, “tert-butyl 4-[4-(aminomethyl)benzyloxy]piperazine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Properties
IUPAC Name |
tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZDDZXSEPRNPZ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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